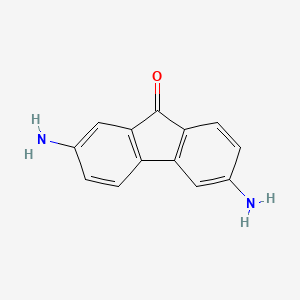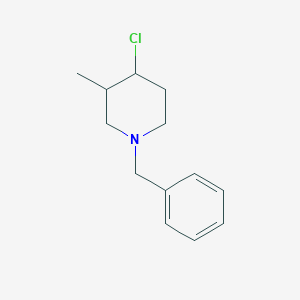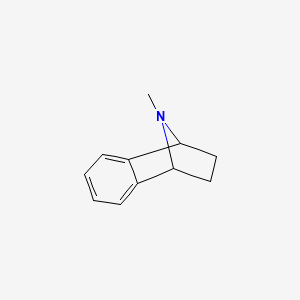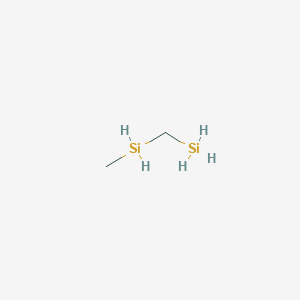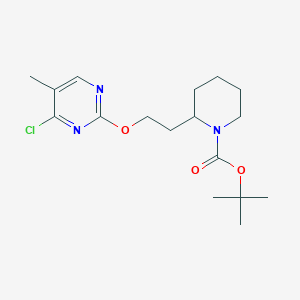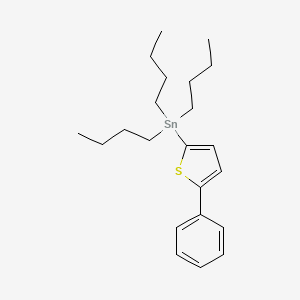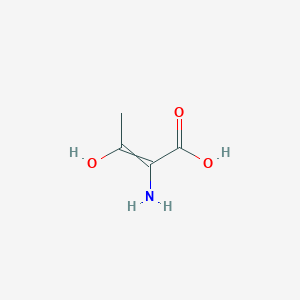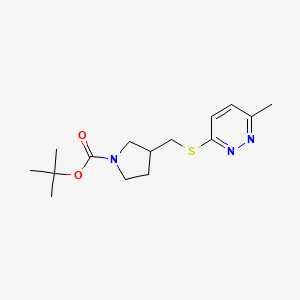
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyridazine ring substituted with a methyl group and a sulfanylmethyl group, as well as a pyrrolidine ring attached to a carboxylic acid tert-butyl ester group.
Métodos De Preparación
The synthesis of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps. One common method starts with the preparation of 3-chloro-6-methylpyridazine, which is then reacted with hydrazine in ethanol under reflux conditions to form 3-hydrazino-6-methylpyridazine . This intermediate is further reacted with various reagents to introduce the sulfanylmethyl group and the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to obtain the desired compound.
Análisis De Reacciones Químicas
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: The chloro group in the pyridazine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Aplicaciones Científicas De Investigación
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The overall effect of the compound depends on its specific structure and the nature of the molecular targets involved.
Comparación Con Compuestos Similares
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
6-Methylpyridazin-3-amine: This compound lacks the sulfanylmethyl and pyrrolidine groups, making it less complex and potentially less active in certain biological assays.
3-(6-Methyl-pyridazin-3-yloxy)-piperidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but with an oxygen atom instead of a sulfur atom, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H23N3O2S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(6-methylpyridazin-3-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-5-6-13(17-16-11)21-10-12-7-8-18(9-12)14(19)20-15(2,3)4/h5-6,12H,7-10H2,1-4H3 |
Clave InChI |
PZDBOJXPTRLQPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)SCC2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


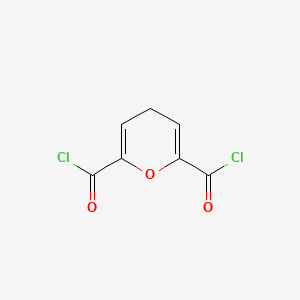
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
